5-bromo-1-(4-ethoxy-3-methoxybenzyl)-7-methyl-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-(4-ethoxy-3-methoxybenzyl)-7-methyl-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(4-ethoxy-3-methoxybenzyl)-7-methyl-1H-indole-2,3-dione typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the indole ring.
Alkylation: Addition of the ethoxy and methoxy groups to the benzyl substituent.
Cyclization: Formation of the indole core structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy or ethoxy groups.
Reduction: Reduction reactions could target the carbonyl groups in the indole-2,3-dione structure.
Substitution: The bromine atom may be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium ethoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various indole derivatives with potential pharmaceutical applications.
Biology
Biological Activity Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a lead compound for developing new therapeutic agents.
Industry
Material Science:
Mechanism of Action
The mechanism of action for 5-bromo-1-(4-ethoxy-3-methoxybenzyl)-7-methyl-1H-indole-2,3-dione would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to a range of biological effects. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole-2,3-dione: Lacks the ethoxy and methoxybenzyl substituents.
7-methyl-1H-indole-2,3-dione: Lacks the bromine atom and benzyl substituent.
Uniqueness
The presence of the bromine atom, ethoxy and methoxy groups, and benzyl substituent in 5-bromo-1-(4-ethoxy-3-methoxybenzyl)-7-methyl-1H-indole-2,3-dione may confer unique chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C19H18BrNO4 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
5-bromo-1-[(4-ethoxy-3-methoxyphenyl)methyl]-7-methylindole-2,3-dione |
InChI |
InChI=1S/C19H18BrNO4/c1-4-25-15-6-5-12(8-16(15)24-3)10-21-17-11(2)7-13(20)9-14(17)18(22)19(21)23/h5-9H,4,10H2,1-3H3 |
InChI Key |
WFGNLIZWDUZTPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3C)Br)C(=O)C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.